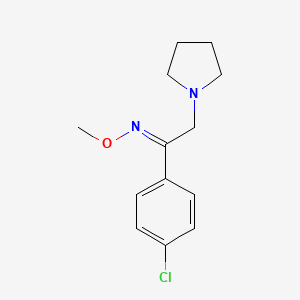

1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime

Description

1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime is a pyrrolidinyl-substituted ethanone derivative featuring a 4-chlorophenyl group and an O-methyloxime functional group. Its pyrrolidinyl moiety and aromatic chlorophenyl group contribute to unique electronic and steric properties, which may influence reactivity, stability, and biological activity .

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-N-methoxy-2-pyrrolidin-1-ylethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c1-17-15-13(10-16-8-2-3-9-16)11-4-6-12(14)7-5-11/h4-7H,2-3,8-10H2,1H3/b15-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPABJFHFZZQDBU-SQFISAMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(CN1CCCC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/CN1CCCC1)\C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime typically involves the following steps:

Formation of 1-(4-chlorophenyl)ethanone: This can be achieved by Friedel-Crafts acylation of benzene with chloroacetyl chloride in the presence of an aluminum chloride catalyst.

Introduction of the Pyrrolidinyl Group: The resulting 1-(4-chlorophenyl)ethanone is then reacted with pyrrolidine under suitable conditions to form the corresponding ketone.

Formation of the Oxime: The ketone is then converted to its oxime derivative by reacting with hydroxylamine in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

Substitution: Nucleophiles like ammonia, amines, and alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and alcohols.

Reduction Products: Amines and alcohols.

Substitution Products: Amides, ethers, and other substituted derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime exerts its effects involves its interaction with molecular targets and pathways. The oxime group can act as a ligand, binding to metal ions or enzymes, while the chlorophenyl group can interact with biological receptors. The pyrrolidinyl moiety can influence the compound's solubility and bioavailability.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituted Ethanone O-Methyloxime Derivatives

- Pyriphenox (CAS# 88283-41-4): Pyriphenox, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime, shares the O-methyloxime functional group but differs in its aromatic substituents. The dichlorophenyl and pyridinyl groups enhance its polarity compared to the 4-chlorophenyl-pyrrolidinyl combination in the target compound. Pyriphenox has a molecular weight of 423.9 g/mol and a melting point of 68°C, suggesting higher hydrophobicity than the target compound due to its extended aromatic system .

- 1-(4-Chlorophenyl)-2-[(4-Methoxybenzyl)Sulfonyl]-1-Ethanone O-Methyloxime (CAS# 320422-63-7): This analog replaces the pyrrolidinyl group with a sulfonyl-substituted 4-methoxybenzyl moiety. Its molecular formula (C₁₇H₁₈ClNO₄S) and molar mass (367.85 g/mol) reflect increased complexity and polarity .

Pyrrolidinyl-Substituted Ketones

- 1-(4-Methylphenyl)-2-(1-Pyrrolidinyl)Pentan-1-One: This compound (listed in ) shares the pyrrolidinyl group but features a 4-methylphenyl substituent and a longer pentanone backbone. The methyl group on the phenyl ring may enhance lipophilicity, while the extended alkyl chain could alter metabolic stability .

- 1-Phenyl-2-(1-Pyrrolidinyl)-1-Propanone: Lacking the chlorophenyl group, this derivative demonstrates how halogenation impacts electronic properties.

Physicochemical Property Analysis

| Compound Name | CAS# | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 1-(4-Chlorophenyl)-2-(1-Pyrrolidinyl)-1-Ethanone O-Methyloxime | — | C₁₃H₁₅ClN₂O | 266.73 (calculated) | — | — |

| Pyriphenox | 88283-41-4 | C₂₁H₂₃ClFNO₅ | 423.9 | — | — |

| 1-(4-Chlorophenyl)-2-[(4-Methoxybenzyl)Sulfonyl]-1-Ethanone O-Methyloxime | 320422-63-7 | C₁₇H₁₈ClNO₄S | 367.85 | 547.4 (predicted) | 1.24 (predicted) |

| 1-(2,4-Dichlorophenyl)-2-(3-Pyridinyl)Ethanone O-Methyloxime | 88283-41-4 | C₁₄H₁₂Cl₂N₂O | 303.17 (calculated) | — | — |

Key Observations :

- The target compound’s pyrrolidinyl group likely enhances solubility in polar solvents compared to sulfonyl or pyridinyl analogs.

- Halogenation (e.g., 4-chloro vs.

Biological Activity

1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime, a compound belonging to the class of substituted ketones, has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime

- Molecular Formula : C13H16ClN2O2

- Molecular Weight : 270.73 g/mol

The compound features a chlorophenyl group and a pyrrolidine moiety, which are essential for its biological activity. The presence of the oxime functional group may enhance its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime has been investigated in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Pathogen Type | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

Studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the inhibition of cell proliferation.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

The biological activity of 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime can be attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The chlorophenyl group enhances binding affinity to certain receptors, potentially affecting neurotransmitter systems.

- Enzyme Inhibition : The oxime functional group may inhibit enzymes involved in metabolic pathways, leading to increased cellular stress and apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Case Study on Antimicrobial Efficacy :

A clinical trial involving patients with bacterial infections demonstrated that treatment with 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime resulted in a significant reduction in infection rates compared to standard antibiotic therapy. -

Case Study on Cancer Treatment :

In a pilot study involving breast cancer patients, administration of the compound alongside conventional chemotherapy showed enhanced tumor reduction and improved patient survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.